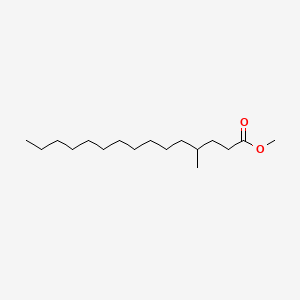
Methyl 4-methylpentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methylpentadecanoate is an organic compound with the molecular formula C17H34O2. It is an ester derived from 4-methylpentadecanoic acid and methanol. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-methylpentadecanoate can be synthesized through the esterification of 4-methylpentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methylpentadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methylpentadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid biosynthesis.
Medicine: Research into its potential as a bioactive compound in pharmaceuticals is ongoing.
Industry: It is used in the production of biodiesel and as a lubricant additive due to its favorable properties.
Wirkmechanismus
The mechanism by which methyl 4-methylpentadecanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methylpentadecanoate can be compared with other fatty acid methyl esters such as:
Methyl palmitate: Similar in structure but lacks the methyl group at the 4-position.
Methyl stearate: Has a longer carbon chain and different physical properties.
Methyl oleate: Contains a double bond, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific branching and chain length, which can influence its reactivity and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
73559-31-6 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
methyl 4-methylpentadecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17(18)19-3/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
SLRXHFPLXVLRMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
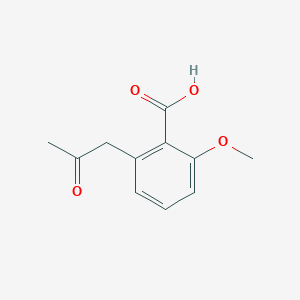

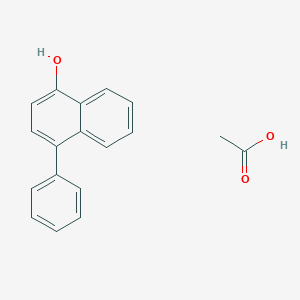

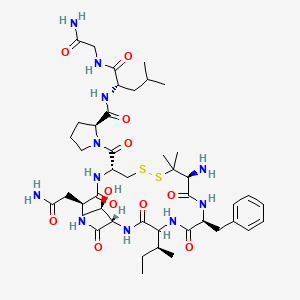
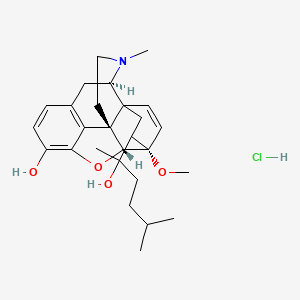
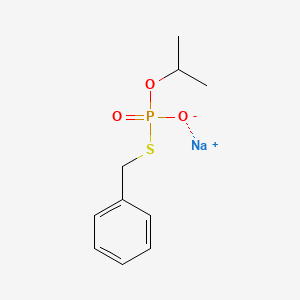
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)


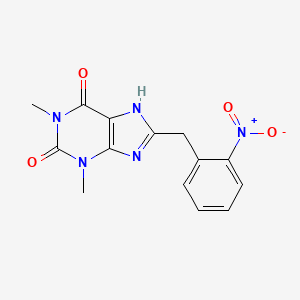
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
